2-Azaspiro[5.6]dodecane
Overview
Description
2-Azaspiro[5.6]dodecane is an organic compound with the chemical formula C11H21N . It has a molecular weight of 167.29 . It appears as a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Azaspiro[5.6]dodecane consists of a spirocyclic system, which is a molecular system or compound in which one atom is a member of two rings of atoms . This structure is unique and contributes to the compound’s chemical properties .
Physical And Chemical Properties Analysis
2-Azaspiro[5.6]dodecane is a liquid at room temperature . Its molecular weight is 167.29, and its chemical formula is C11H21N .
Scientific Research Applications
Asymmetric Construction in Marine Toxins
2-Azaspiro[5.6]dodecane is utilized in asymmetric formations, notably in the construction of marine natural toxins. An example is the asymmetric formation of azaspiro[5.6]dodec-9-ene systems, which are derived from α-methylene caprolactam and diene using copper(II) and tBu-BOX complex. These spirocyclic compounds have applications in the synthesis of marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).
Synthesis of Specific Compounds
The title compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which incorporates the 2-azaspiro[5.6]dodecane structure, was synthesized for the first time through a two-step process. This involved a regioselective epoxide ring-opening reaction, followed by treatment with a saturated methanolic solution of hydrogen chloride. The compound's structure was elucidated using X-ray diffraction studies (Iusupov et al., 2022).
Enantioselective Total Syntheses of Alkaloids
2-Azaspiro[5.6]dodecane is also pivotal in the enantioselective total syntheses of naturally occurring alkaloids. For instance, concise syntheses of Nitraria alkaloids like isonitramine and sibirine have been achieved, highlighting the versatility of this compound in organic synthesis (Pandey et al., 2011).
Synthesis of Enantiopure Bicyclic Compounds
The synthesis of enantiopure bicyclic alpha,alpha-disubstituted spirolactams, which incorporate the 2-azaspiro[5.6]dodecane framework, is another application. This process involves diastereoselective Birch reductive alkylation and is significant for accessing enantiopure spiro compounds (Guéret et al., 2009).
Isolation from Natural Sources
2-Azaspiro[5.6]dodecane derivatives like Lycoplanine A have been isolated from natural sources like Lycopodium complanatum. These compounds, such as Lycoplanine A, are known for their potent inhibitory properties against specific calcium channels, demonstrating the biomedical relevance of 2-azaspiro[5.6]dodecane derivatives (Zhang et al., 2017).
Molecular Synthesis and Drug Discovery
2-Azaspiro[5.6]dodecane is also integral in drug discovery and molecular synthesis. For example, its derivatives have been synthesized as part of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, designed for easy conversion to lead generation libraries, demonstrate the compound's potential in medicinal chemistry and drug discovery (Jenkins et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-azaspiro[5.6]dodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVGQBXWFXZJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[5.6]dodecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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